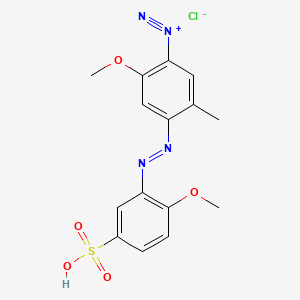
Benzenediazonium, 2-methoxy-4-((2-methoxy-5-sulfophenyl)azo)-5-methyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenediazonium, 2-methoxy-4-((2-methoxy-5-sulfophenyl)azo)-5-methyl-, chloride is a diazonium salt that is widely used in various chemical processes. This compound is known for its vibrant color and is often utilized in dyeing and printing industries. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 2-methoxy-4-((2-methoxy-5-sulfophenyl)azo)-5-methyl-, chloride typically involves the diazotization of an aromatic amine. The process begins with the nitration of an aromatic compound, followed by reduction to form the corresponding amine. This amine is then diazotized using nitrous acid in the presence of hydrochloric acid to form the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reactant concentrations. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 2-methoxy-4-((2-methoxy-5-sulfophenyl)azo)-5-methyl-, chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic substitution reactions where the diazonium group is replaced by other substituents.
Coupling Reactions: This compound is known for its ability to form azo compounds through coupling reactions with phenols and aromatic amines.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, cyanides, and thiols. These reactions are typically carried out in the presence of a catalyst such as copper(I) chloride.
Coupling Reactions: Phenols and aromatic amines are commonly used as coupling partners. These reactions are usually performed in an alkaline medium.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: The major products include halogenated, cyanated, or thiolated aromatic compounds.
Coupling Reactions: The primary products are azo compounds, which are often used as dyes.
Reduction Reactions: The main product is the corresponding aromatic amine.
Scientific Research Applications
Benzenediazonium, 2-methoxy-4-((2-methoxy-5-sulfophenyl)azo)-5-methyl-, chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds, particularly azo dyes.
Biology: The compound is used in labeling and staining techniques due to its vibrant color.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a diagnostic tool.
Industry: It is widely used in the textile industry for dyeing fabrics and in the printing industry for creating colorful prints.
Mechanism of Action
The mechanism of action of Benzenediazonium, 2-methoxy-4-((2-methoxy-5-sulfophenyl)azo)-5-methyl-, chloride involves the formation of a diazonium ion, which is highly reactive. This ion can undergo various reactions, such as coupling with phenols or aromatic amines to form azo compounds. The molecular targets and pathways involved depend on the specific reaction and the reactants used.
Comparison with Similar Compounds
Similar Compounds
- Benzenediazonium chloride
- 4-methylbenzenediazonium chloride
- 2-methoxybenzenediazonium chloride
Uniqueness
Benzenediazonium, 2-methoxy-4-((2-methoxy-5-sulfophenyl)azo)-5-methyl-, chloride is unique due to its specific substituents, which impart distinct chemical properties and reactivity. The presence of methoxy and sulfo groups enhances its solubility and stability, making it more versatile in various applications compared to other diazonium salts.
Properties
CAS No. |
67875-22-3 |
|---|---|
Molecular Formula |
C15H15ClN4O5S |
Molecular Weight |
398.8 g/mol |
IUPAC Name |
2-methoxy-4-[(2-methoxy-5-sulfophenyl)diazenyl]-5-methylbenzenediazonium;chloride |
InChI |
InChI=1S/C15H14N4O5S.ClH/c1-9-6-12(17-16)15(24-3)8-11(9)18-19-13-7-10(25(20,21)22)4-5-14(13)23-2;/h4-8H,1-3H3;1H |
InChI Key |
GMYHNYHDXHJGMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)O)OC)OC)[N+]#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















